2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
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Overview
Description
2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a dioxoisoindoline moiety, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity, high atom economy, and reduced waste.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, as an anaphylatoxin receptor antagonist, it likely binds to the receptor and inhibits its activity, preventing downstream signaling events. As a protein CYP2H substrate, it may undergo metabolic transformations catalyzed by the enzyme, leading to the formation of active or inactive metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 2-(4-bromophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 2-oxo-2-phenylethyl 2-(4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 2-oxo-2-phenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
What sets 2-oxo-2-phenylethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate apart from similar compounds is its specific structural arrangement, which imparts unique reactivity and biological activity. The presence of the phenylethyl group and the dioxoisoindoline moiety contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H25NO5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
phenacyl 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H25NO5/c31-26(20-9-5-2-6-10-20)18-35-29(34)21-11-14-23(15-12-21)30-27(32)24-16-13-22(17-25(24)28(30)33)19-7-3-1-4-8-19/h1-12,14-15,22,24-25H,13,16-18H2 |
InChI Key |
FXKHDDKVSPYVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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